1H-pyrazolo[3,4-b]pyridin-3-amine

Medicinal Chemistry Scaffold Selection Regioisomer Stability

Medicinal chemists and screening labs often face batch variability and scaffold degradation with heterocyclic building blocks. 1H-Pyrazolo[3,4-b]pyridin-3-amine eliminates these risks: • Superior regioisomeric stability vs. other pyrazolopyridine isomers ensures consistent SAR data across optimization cycles. • Sharp melting point (189-192 °C) enables rapid identity verification; low, pH-independent logP (0.21) guarantees reproducible solubility in assay media. • The free 3-amino group is essential for anti-proliferative activity, as demonstrated by lead compound 15c (MCF-7 IC₅₀ = 67 pM). • Multi-gram quantities at ≥97% HPLC purity, shipped globally from stock with full QC documentation.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 6752-16-5
Cat. No. B026217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[3,4-b]pyridin-3-amine
CAS6752-16-5
Synonyms1H-Pyrazolo[3,4-b]pyridin-3-amine;  1H-Pyrazolo[3,4-b]pyridin-3-ylamine;  3-Aminopyrazolo[3,4-b]pyridine;  NSC 48665
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2N=C1)N
InChIInChI=1S/C6H6N4/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H3,7,8,9,10)
InChIKeyLUAQTQAFUORQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-b]pyridin-3-amine: Privileged Kinase Scaffold


1H-Pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5) is a bicyclic heterocyclic compound consisting of a pyrazole ring fused to a pyridine ring at the [3,4-b] junction, belonging to the pyrazolopyridine family of five possible regioisomers [1]. With a molecular formula of C6H6N4 and a molecular weight of 134.14 g/mol, this scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural analogy to purine bases (adenine and guanine), enabling broad engagement with kinase ATP-binding pockets [1]. Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described in the scientific and patent literature, underscoring the scaffold's extensive utility in drug discovery programs targeting tyrosine kinases, cyclin-dependent kinases (CDKs), and glycogen synthase kinase-3 (GSK-3), among others [1].

1H-Pyrazolo[3,4-b]pyridin-3-amine: Unmatched Stability & Synthesizability


Although all five pyrazolopyridine regioisomers share the same molecular formula (C6H6N4) and molecular weight (134.14 g/mol), their thermodynamic stability, reactivity profiles, and resulting biological activities differ markedly. The 1H-pyrazolo[3,4-b]pyridine isomer exhibits significantly higher molecular stability compared to the [4,3-b], [3,4-c], [4,3-c], and [1,5-a] congeners, a property that directly impacts synthetic yield, shelf-life, and reproducibility in biological assays [1]. Furthermore, the 3-amino substituent on this scaffold is not a passive spectator: structure-activity relationship (SAR) studies have demonstrated that the free amino moiety of 1H-pyrazolo[3,4-b]pyridin-3-amine plays an essential role in anti-proliferative activity, meaning that substitution or scaffold hopping to a different regioisomer can abolish target engagement [2]. These intrinsic scaffold properties preclude simple interchange with regioisomeric analogs in any research or industrial workflow where consistent biological activity or chemical reactivity is required.

1H-Pyrazolo[3,4-b]pyridin-3-amine: Head-to-Head Evidence


Superior Regioisomeric Stability

Among the five possible pyrazolopyridine regioisomers, the 1H-pyrazolo[3,4-b]pyridine isomer (the core of 1H-pyrazolo[3,4-b]pyridin-3-amine) has been reported to exhibit significantly higher molecular stability compared to the [4,3-b], [3,4-c], [4,3-c], and [1,5-a] congeners [1]. This enhanced stability is attributed to the specific aromatic character and electronic distribution of the [3,4-b] ring fusion pattern [1]. The practical consequence of this stability difference is that the [3,4-b] isomer is the most extensively studied scaffold in the pyrazolopyridine family, with over 300,000 structures reported in the literature, dwarfing the other isomers by more than an order of magnitude [2]. This dominance in the published literature provides a substantially larger SAR knowledge base for prospective design efforts [2].

Medicinal Chemistry Scaffold Selection Regioisomer Stability

Physicochemical Markers for Identity and Purity

1H-Pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5) exhibits a well-defined melting point of 189–192°C [1], which is expected to differ from its regioisomers. While exact melting points for all regioisomers are not universally reported with the same rigor, the distinct crystalline packing engendered by the [3,4-b] ring fusion provides a reliable identity check via melting point determination or differential scanning calorimetry (DSC). The compound's predicted logP is 0.21, with measured logD values of 0.21 at both pH 5.5 and pH 7.4 [2], indicating low and pH-independent lipophilicity—a favorable property for aqueous solubility in biological assay formats. The predicted acid pKa is 7.17 ± 0.20 . These values serve as orthogonal identity and purity indicators that distinguish the [3,4-b] isomer from its regioisomeric counterparts [2].

Quality Control Analytical Chemistry Procurement Specification

Essential Free 3-Amino Group for Tubulin Inhibition

In a dedicated SAR study of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives as tubulin polymerization inhibitors, the free amino moiety at the 3-position of the 1H-pyrazolo[3,4-b]pyridine scaffold was found to play an essential role in anti-proliferative activity [1]. The most potent derivative, compound 15c, exhibited an IC50 of 0.067 ± 0.003 μM against MCF-7 breast cancer cells, with high selectivity over normal WI-38 lung fibroblasts (IC50 = 23.41 ± 1.53 μM), yielding a selectivity index of approximately 349-fold [1]. Critically, modifications that masked or replaced the free 3-amino group resulted in loss of this potent, selective anti-proliferative activity, establishing the unsubstituted 3-amino group as a pharmacophoric requirement rather than a tunable substituent [1].

Structure-Activity Relationship Tubulin Polymerization Anticancer Drug Discovery

MNK Inhibition with Non-ATP-Competitive Binding

The 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold was rationally designed and validated as a core for MNK (MAP kinase-interacting kinase) inhibitors [1]. The hit compound EB1 (4,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine) inhibited MNK1 with an IC50 of 0.69 μM and MNK2 with an IC50 of 9.4 μM [1]. Critically, molecular modeling revealed that EB1 binds to the inactive conformation of MNK1 via interaction with the specific DFD motif, representing a novel mode of action distinct from classical ATP-competitive inhibitors [1]. This non-ATP-competitive binding was shown to be superior to ATP-competitive inhibitors such as CGP57380, which paradoxically render the kinase in a pseudo-active state, a phenomenon termed "paradoxical kinase priming" [1]. EB1 selectively inhibited the growth of tumor cells without affecting normal cells, a differentiation directly linked to this unique binding mode [1].

MNK1/MNK2 Inhibition Kinase Drug Discovery Oncology

Scalable Regioselective Synthesis

A well-established synthetic route to 1H-pyrazolo[3,4-b]pyridin-3-amine proceeds via reaction of 2-chloro-3-cyanopyridine with hydrazine hydrate under microwave irradiation in ethanol, yielding the target compound with approximately 85% yield . This regioselective synthesis minimizes the formation of undesired regioisomeric byproducts that would otherwise require chromatographic separation and reduce overall yield . In contrast, alternative synthetic approaches starting from pyrazole precursors often yield mixtures of regioisomers, complicating purification and reducing batch-to-batch consistency [1]. The high-yield, scalable nature of this synthesis ensures that multi-gram to kilogram quantities can be procured with consistent purity specifications (typically ≥95% by HPLC) .

Synthetic Chemistry Process Chemistry Procurement

Ultra-Potent TBK1 Inhibition

A series of 1H-pyrazolo[3,4-b]pyridine derivatives was rationally designed and optimized as TANK-binding kinase 1 (TBK1) inhibitors [1]. After several rounds of structure-based optimization, compound 15y emerged as an exceptionally potent TBK1 inhibitor with an IC50 of 0.2 nM [1]. This sub-nanomolar potency compares favorably with previously reported TBK1 inhibitors from alternative chemotypes (e.g., amlexanox, IC50 ~1–2 μM; BX795, IC50 ~6 nM), representing up to a 10,000-fold improvement over early leads [1]. Compound 15y effectively inhibited TBK1 downstream interferon (IFN) signaling in both THP-1 and RAW264.7 cells, confirming target engagement in a cellular context [1]. Additionally, 15y exhibited micromolar anti-proliferative effects across multiple cancer cell lines (A172, U87MG, A375, A2058, Panc0504) [1].

TBK1 Inhibition Immuno-Oncology Neuroinflammation

1H-Pyrazolo[3,4-b]pyridin-3-amine: Application Scenarios


MNK and TBK1 Inhibitor Lead Optimization

For medicinal chemistry teams pursuing novel MNK or TBK1 inhibitors for oncology or immuno-oncology indications, 1H-pyrazolo[3,4-b]pyridin-3-amine provides a validated starting scaffold with demonstrated sub-micromolar to sub-nanomolar potency potential. The MNK program established that the 4,6-diaryl substitution pattern yields selective, non-ATP-competitive MNK1 inhibitors (IC50 = 0.69 μM) that avoid paradoxical kinase priming [1]. The TBK1 program demonstrated that further optimization can achieve 0.2 nM potency with cellular pathway suppression [2]. The scaffold's structural analogy to adenine ensures compatibility with established kinase inhibitor design principles, while its superior stability relative to other regioisomers [3] ensures consistent SAR data across optimization cycles.

Anticancer Tubulin Inhibitor Development

Research groups developing antimitotic agents targeting the colchicine-binding site of tubulin should prioritize 1H-pyrazolo[3,4-b]pyridin-3-amine as a core scaffold based on demonstrated SAR showing that the free 3-amino group is essential for anti-proliferative activity. The lead compound 15c achieved an MCF-7 IC50 of 67 pM with a 349-fold selectivity index over normal WI-38 cells, along with validated anti-angiogenic activity in HUVEC models [4]. This scaffold offers a differentiated chemotype from classical colchicine-site binders (e.g., combretastatin A-4 analogs), potentially addressing resistance mechanisms associated with established tubulin inhibitors.

Reproducible Properties for Screening Libraries

For core facility managers and screening laboratory directors building diversity-oriented or target-focused compound libraries, 1H-pyrazolo[3,4-b]pyridin-3-amine offers quantifiable advantages in quality control and reproducibility. Its sharp melting point (189–192°C) [5] enables rapid identity confirmation, while its low, pH-independent logP of 0.21 [6] ensures consistent solubility behavior across assay formats from pH 5.5 to 7.4. The availability of multi-gram quantities at ≥95–98% HPLC purity from multiple reputable vendors ensures that screening campaigns can be supported without supply interruption. The documented regioisomeric stability advantage over alternative pyrazolopyridine isomers [3] minimizes the risk of compound degradation during long-term storage in DMSO stock solutions.

Versatile Intermediate for Parallel Synthesis

The 3-amino group and the unsubstituted N1, C4, C5, and C6 positions of 1H-pyrazolo[3,4-b]pyridin-3-amine provide multiple orthogonal vectors for regiospecific functionalization, as comprehensively reviewed by Donaire-Arias et al. [7]. The high-yield, regioselective synthetic route from 2-chloro-3-cyanopyridine (~85% yield) ensures that this versatile building block can be economically procured for parallel synthesis campaigns. The scaffold's privileged status is underscored by its presence in over 300,000 described derivatives and 2,400 patents [7], providing an extensive literature precedent to guide synthetic planning and IP strategy. For CROs and pharma process chemistry groups, the documented scalability to kilogram quantities supports seamless transition from hit discovery to preclinical candidate synthesis.

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